1-Ethynyl-4-methoxy-2,5-dimethylbenzene
Description
1-Ethynyl-4-methoxy-2,5-dimethylbenzene is an aromatic compound featuring a benzene ring substituted with an ethynyl group (–C≡CH) at the 1-position, a methoxy group (–OCH₃) at the 4-position, and methyl groups (–CH₃) at the 2- and 5-positions. This structural arrangement confers unique electronic and steric properties, making it a candidate for applications in organic synthesis, catalysis, and materials science. The ethynyl group enhances reactivity toward coupling reactions, while the electron-donating methoxy and methyl groups influence regioselectivity and stability in chemical transformations.
Properties
IUPAC Name |
1-ethynyl-4-methoxy-2,5-dimethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O/c1-5-10-6-9(3)11(12-4)7-8(10)2/h1,6-7H,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXOJLVIRXNBPDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OC)C)C#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-Ethynyl-4-methoxy-2,5-dimethylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the reaction of 4-methoxy-2,5-dimethylbenzene with an ethynylating agent under specific conditions. The reaction conditions often include the use of a strong base and a suitable solvent to facilitate the substitution reaction .
In industrial settings, the production of this compound may involve more advanced techniques such as catalytic processes or continuous flow reactors to ensure higher yields and purity. The exact industrial methods can vary depending on the scale of production and the desired application of the compound.
Chemical Reactions Analysis
1-Ethynyl-4-methoxy-2,5-dimethylbenzene undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: This reaction involves the substitution of a hydrogen atom on the aromatic ring with an electrophile. Common reagents include halogens (e.g., bromine, chlorine) and nitrating agents.
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane. Common reducing agents include hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Addition Reactions: The alkyne group can undergo addition reactions with halogens or hydrogen halides to form dihalo or halo derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic aromatic substitution with bromine would yield 1-bromo-4-methoxy-2,5-dimethylbenzene.
Scientific Research Applications
Organic Synthesis
1-Ethynyl-4-methoxy-2,5-dimethylbenzene serves as a versatile building block in organic synthesis. Its ethynyl group allows for various coupling reactions, such as Sonogashira and Glaser coupling, which are essential for forming carbon-carbon bonds. These reactions are crucial in synthesizing complex organic molecules used in pharmaceuticals and agrochemicals.
Table 1: Common Reactions Involving this compound
Material Science
The compound is explored for its potential use in the development of new materials, particularly in the field of organic electronics. Its unique structure contributes to the properties required for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Case Study: OLEDs
Recent studies have indicated that incorporating this compound into OLED materials enhances their efficiency and stability. The compound's electron-donating properties improve charge transport within the device, leading to better performance metrics.
Medicinal Chemistry
In medicinal chemistry, derivatives of this compound have been investigated for their biological activity. This compound can act as a precursor for synthesizing biologically active molecules, including potential anti-cancer agents.
Example Application: Synthesis of Anticancer Agents
Research has shown that modifications to the ethynyl group can lead to compounds with enhanced cytotoxicity against cancer cell lines. The ability to manipulate its structure allows for targeted drug design.
Mechanism of Action
The mechanism of action of 1-Ethynyl-4-methoxy-2,5-dimethylbenzene involves its interaction with specific molecular targets and pathways. In electrophilic aromatic substitution reactions, the compound acts as a nucleophile, with the aromatic ring donating electrons to the electrophile. This forms a sigma complex, which then loses a proton to regenerate the aromatic system .
In biological systems, the compound’s mechanism of action can vary depending on its specific derivative and target. For example, certain derivatives may inhibit enzymes or interact with receptors, leading to a biological response. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Effects on Reactivity
Compared to structurally related aryl iodides such as 1-iodo-3,5-dimethylbenzene (4a) and 1-iodo-3,4-dimethylbenzene (5a) , 1-ethynyl-4-methoxy-2,5-dimethylbenzene exhibits distinct reactivity due to differences in substituent electronic and steric profiles:
- Electron-Donating vs. Electron-Withdrawing Groups : The methoxy and methyl groups in this compound are electron-donating, which stabilizes intermediates in coupling reactions. In contrast, aryl iodides like 4a and 5a rely on the iodine atom’s polarizability for reactivity.
- Ethynyl vs. Iodo Functionality: The ethynyl group enables alkyne-specific reactions (e.g., Sonogashira coupling), whereas aryl iodides are typically employed in Ullmann or Suzuki-Miyaura couplings.
Solvent and Additive Dependence
Studies on aryl iodides (e.g., 4a and 5a) reveal that reactivity in mechanochemical reductive coupling is highly solvent-dependent. For example:
- Adding 0.5 equivalents of DMF significantly improved yields due to enhanced mass transfer and stabilization of reactive intermediates.
Structural Analogues in Catalysis
Aryl ethynyl compounds with methyl/methoxy substituents (e.g., 1-ethynyl-3,5-dimethoxybenzene) are known to exhibit higher thermal stability and regioselectivity in cycloaddition reactions compared to their halogenated counterparts.
Comparative Data Table
Biological Activity
1-Ethynyl-4-methoxy-2,5-dimethylbenzene, also known as a derivative of ethynyl-substituted aromatic compounds, has garnered attention in recent years due to its potential biological activities. This compound is characterized by its unique structural features that allow it to interact with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.
This compound has the following chemical properties:
- IUPAC Name : this compound
- CAS Number : 1565645-14-8
- Molecular Formula : C12H14O
The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and interact with specific receptors. The ethynyl group enhances the compound's binding affinity to target proteins, which may lead to inhibition or activation of various biochemical pathways.
Antioxidant Activity
Research indicates that this compound exhibits significant antioxidant properties. In vitro studies have shown that this compound can scavenge free radicals effectively, thereby reducing oxidative stress in cellular models. The antioxidant activity is likely due to the presence of the methoxy group, which enhances electron donation capabilities.
Anti-inflammatory Effects
Several studies have reported the anti-inflammatory effects of this compound. The compound has been shown to inhibit the production of pro-inflammatory cytokines in various cell lines. This suggests a potential therapeutic role in managing inflammatory diseases.
Anticancer Properties
Preliminary studies have suggested that this compound may possess anticancer properties. In vitro assays demonstrated cytotoxic effects against several cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve induction of apoptosis and cell cycle arrest.
Data Table: Summary of Biological Activities
Case Study 1: Antioxidant Activity Assessment
In a study conducted on human liver cell lines, this compound was tested for its antioxidant capacity using the DPPH assay. Results indicated a significant reduction in DPPH radical concentration at varying concentrations, with an IC50 value suggesting potent antioxidant activity.
Case Study 2: Anti-inflammatory Mechanism Exploration
A study involving RAW264.7 macrophages treated with lipopolysaccharide (LPS) showed that pre-treatment with this compound significantly reduced the secretion of pro-inflammatory cytokines such as IL-6 and TNF-alpha. This effect highlights its potential use in inflammatory conditions.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
